molecular formula C14H14FN7 B13772996 N~6~-[(4-Fluorophenyl)methyl]-N~6~-methylpteridine-2,4,6-triamine CAS No. 76551-40-1

N~6~-[(4-Fluorophenyl)methyl]-N~6~-methylpteridine-2,4,6-triamine

Cat. No.: B13772996
CAS No.: 76551-40-1
M. Wt: 299.31 g/mol
InChI Key: AAIQHCDMWFEZMN-UHFFFAOYSA-N
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Description

N~6~-[(4-Fluorophenyl)methyl]-N~6~-methylpteridine-2,4,6-triamine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pteridine core substituted with a 4-fluorophenylmethyl group and a methyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-[(4-Fluorophenyl)methyl]-N~6~-methylpteridine-2,4,6-triamine typically involves multiple steps, starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization and substitution reactions.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The industrial process also incorporates purification steps such as recrystallization and chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

N~6~-[(4-Fluorophenyl)methyl]-N~6~-methylpteridine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially reduced pteridine compounds.

Scientific Research Applications

N~6~-[(4-Fluorophenyl)methyl]-N~6~-methylpteridine-2,4,6-triamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N6-[(4-Fluorophenyl)methyl]-N~6~-methylpteridine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluorophenylacetate: A compound with a similar fluorophenyl group but different core structure.

    4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-yl-methanol: Another fluorophenyl-substituted compound with distinct pharmacological properties.

Uniqueness

N~6~-[(4-Fluorophenyl)methyl]-N~6~-methylpteridine-2,4,6-triamine is unique due to its pteridine core, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

CAS No.

76551-40-1

Molecular Formula

C14H14FN7

Molecular Weight

299.31 g/mol

IUPAC Name

6-N-[(4-fluorophenyl)methyl]-6-N-methylpteridine-2,4,6-triamine

InChI

InChI=1S/C14H14FN7/c1-22(7-8-2-4-9(15)5-3-8)10-6-18-13-11(19-10)12(16)20-14(17)21-13/h2-6H,7H2,1H3,(H4,16,17,18,20,21)

InChI Key

AAIQHCDMWFEZMN-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)F)C2=CN=C3C(=N2)C(=NC(=N3)N)N

Origin of Product

United States

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